molecular formula C22H26N4O3 B2442661 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide CAS No. 2034443-28-0

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

Cat. No.: B2442661
CAS No.: 2034443-28-0
M. Wt: 394.475
InChI Key: QZMSHDKXTBSIEJ-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit, which is an integral part of many natural products and possesses important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . The synthesis involves the use of organoselenium compounds and various spectroscopic techniques for characterization . The reaction is mediated by CuI and NaHCO3 in acetonitrile .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single crystal X-ray crystallography . The structure is characterized by a benzo[d][1,3]dioxole subunit .

Scientific Research Applications

Synthesis of Bioactive Compounds

Research has shown that derivatives of piperidine and quinazoline, similar in structure to the chemical compound , are valuable intermediates in the synthesis of natural products and bioactive compounds. These compounds serve as versatile building blocks for creating a diverse array of structurally complex molecules, including natural alkaloids and pharmacologically active substances. Specifically, studies have demonstrated methods for the enantioselective synthesis of polysubstituted piperidines, which are central to numerous bioactive molecules, highlighting the compound's role in facilitating the development of potential therapeutic agents (Escolano, Amat, & Bosch, 2006).

Antimicrobial Activities

The compound and its derivatives have been investigated for their antimicrobial properties. Studies have synthesized novel derivatives and tested them against a variety of bacterial and fungal strains, finding broad-spectrum activity in certain cases. For instance, derivatives have shown significant in vitro activities against Gram-positive and Gram-negative bacteria, as well as yeasts like Candida albicans, Candida krusei, and Candida glabrata, demonstrating the compound's potential as a basis for developing new antimicrobial agents (Temiz‐Arpacı et al., 2005).

Chemical Properties and Reactions

The chemical structure and reactivity of the compound and its related derivatives have been extensively studied to understand their potential applications further. Research has explored the synthesis of complex heterocyclic compounds through reactions involving similar structures, revealing insights into the compound's behavior under various chemical conditions. This includes studies on the acylation of spiro compounds and the synthesis of piperidine derivatives with a quinazoline ring system, which could lead to the discovery of new antihypertensive agents (Yamato, Horiuchi, & Takeuchi, 1980).

Future Directions

The future directions for the study of this compound could include further exploration of its synthesis, characterization, and potential applications in pharmaceuticals and other fields .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-21(12-15-5-6-19-20(11-15)29-14-28-19)25-16-7-9-26(10-8-16)22-17-3-1-2-4-18(17)23-13-24-22/h5-6,11,13,16H,1-4,7-10,12,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMSHDKXTBSIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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